2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- is a chemical compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a pyrimidinedione core with a chloro substituent and an oxathiolane ring. Its molecular formula is C9H11ClN2O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- typically involves multiple steps. One common method includes the reaction of 5-chlorouracil with a suitable oxathiolane derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent like ethanol or water.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of nucleoside analogs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or interfere with nucleic acid synthesis. The oxathiolane ring and the chloro substituent play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- **2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
- **2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
- **2,4(1H,3H)-Pyrimidinedione, 5-iodo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- lies in its specific chloro substituent, which imparts distinct chemical and biological properties. Compared to its fluoro, bromo, and iodo analogs, the chloro derivative may exhibit different reactivity and potency in various applications.
Properties
CAS No. |
145986-14-7 |
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Molecular Formula |
C8H9ClN2O4S |
Molecular Weight |
264.69 g/mol |
IUPAC Name |
5-chloro-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9ClN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6-/m1/s1 |
InChI Key |
DVJJKFFBFIKNCE-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@@H](O[C@H](S1)CO)N2C=C(C(=O)NC2=O)Cl |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)Cl |
Origin of Product |
United States |
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